What is the CAS registry number for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
What is the CAS registry number for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
CAS Registry Number: 1190643-83-4
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile, a key building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its role in medicinal chemistry. The unique structural features of the cyclobutane ring system offer significant advantages in the design of novel therapeutics, and this guide serves as an essential resource for leveraging this compound in research and development.[1][2]
Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and unique puckered conformation provide a rigid scaffold that can impart favorable pharmacological properties to a molecule.[1] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and the ability to explore novel chemical space in drug design.
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile belongs to a class of compounds that are valuable as intermediates in the synthesis of more complex molecules. The presence of a reactive ketone, a nitrile group, and a substituted aromatic ring makes it a versatile precursor for a variety of chemical transformations. This guide will delve into the specific characteristics of this compound and its potential to contribute to the advancement of pharmaceutical research.
Chemical Identity and Physicochemical Properties
Table 1: Chemical and Physical Properties of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
| Property | Value | Source |
| CAS Registry Number | 1190643-83-4 | [2][3] |
| Molecular Formula | C₁₁H₈ClNO | [2][3] |
| Molecular Weight | 205.64 g/mol | [2][3] |
| IUPAC Name | 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile | |
| SMILES | Clc1ccc(cc1)C1(CC(=O)C1)C#N | [3] |
| InChI Key | BHTSVSBLYGFAQQ-UHFFFAOYSA-N | [3] |
Spectroscopic Data Interpretation
Detailed experimental spectroscopic data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is not widely published. However, based on its structure, the following characteristic spectral features can be predicted:
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the chlorophenyl ring, typically in the range of 7.0-7.5 ppm. The methylene protons of the cyclobutane ring would likely appear as complex multiplets in the aliphatic region (2.0-4.0 ppm).
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¹³C NMR: The carbonyl carbon of the ketone would exhibit a characteristic signal in the downfield region of the spectrum, typically around 200-210 ppm. The nitrile carbon would appear around 115-125 ppm. Aromatic carbon signals would be observed in the 120-140 ppm range.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone would be expected around 1780-1750 cm⁻¹, characteristic of a strained cyclic ketone. Another sharp, medium-intensity band for the C≡N stretch of the nitrile group would be anticipated around 2250 cm⁻¹.[4][5]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.64 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
Synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
A potential synthetic pathway could involve the reaction of a pre-formed 3-oxocyclobutanecarbonitrile with a suitable 4-chlorophenylating agent. Alternatively, a multi-step synthesis starting from more readily available precursors could be employed.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, starting from the formation of the cyclobutane ring.
Caption: Conceptual workflow for the synthesis of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.
Key Experimental Considerations
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Ring Formation: The formation of the 3-oxocyclobutane ring can be challenging due to ring strain. Careful selection of starting materials and reaction conditions is crucial to achieve good yields.
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Arylation: The introduction of the 4-chlorophenyl group at the alpha position to the nitrile can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base will significantly impact the efficiency of this step.
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Purification: Purification of the final product would likely involve column chromatography to separate it from starting materials and byproducts.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is dictated by its three key functional groups: the ketone, the nitrile, and the chlorophenyl ring.
Reactivity Profile
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Ketone Group: The carbonyl group can undergo a variety of reactions, including reduction to the corresponding alcohol, nucleophilic addition, and enolate formation. The strained nature of the four-membered ring can influence the reactivity of the ketone.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
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Alpha-Position: The carbon atom bearing both the nitrile and the aromatic ring is a quaternary center, which can provide steric hindrance and influence the overall shape and reactivity of the molecule.
Role as a Versatile Building Block
This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural features allow for diversification at multiple points, making it an attractive scaffold for generating libraries of compounds for biological screening.
The related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a known intermediate in the synthesis of Sibutramine, an appetite suppressant.[1] This suggests that 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile could also serve as a precursor for pharmacologically active compounds, potentially with different biological targets or improved properties.
The rigid cyclobutane core can be used to orient the pharmacophoric groups in a specific and predictable manner, which can lead to enhanced potency and selectivity for a given biological target.
Caption: Potential synthetic transformations of 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile.
Safety and Handling
Specific toxicity data for 1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is not available. However, as with any chemical reagent, it should be handled with appropriate care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For the related compound, 1-(4-chlorophenyl)cyclobutanecarbonitrile, the hazard codes indicate that it is harmful if swallowed, in contact with skin, or if inhaled.
Conclusion
1-(4-chlorophenyl)-3-oxocyclobutane-1-carbonitrile is a valuable and versatile building block with significant potential in drug discovery and development. Its unique three-dimensional structure, conferred by the cyclobutane ring, combined with its multiple functional groups, makes it an attractive starting point for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers and scientists to understand its properties, potential synthetic routes, and applications. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.
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